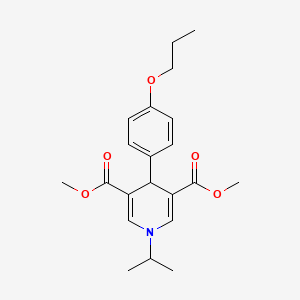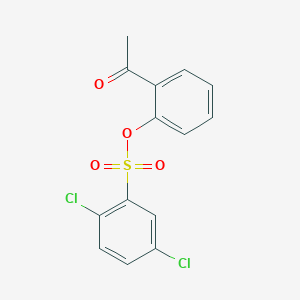![molecular formula C19H18ClN3O4 B4046357 1-(3-chlorophenyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4046357.png)
1-(3-chlorophenyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Overview
Description
1-(3-chlorophenyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-chlorophenyl)-3-[4-(2-furoyl)-1-piperazinyl]-2,5-pyrrolidinedione is 387.0985838 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound is involved in the synthesis and spectroscopic characterization of complexes, indicating its utility in forming structurally interesting and potentially active biological molecules. For example, Amirnasr et al. (2001) explored the synthesis and characterization of Co(III) complexes, highlighting the chemical's relevance in creating compounds with potential for further biological investigation (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Molecular Interaction and Pharmacological Potential
The compound's derivatives have been studied for molecular interactions with receptors, suggesting applications in drug design for treating neurological conditions. Shim et al. (2002) investigated the antagonist interaction with the CB1 cannabinoid receptor, providing insights into the design of receptor-targeted therapies (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antipsychotic and Neuropharmacological Research
Research on derivatives of the chemical compound suggests its application in neuropharmacological and antipsychotic drug development. The design and synthesis of new derivatives for in vitro biological evaluation, as detailed by Raviña et al. (2000), exemplify the ongoing search for novel antipsychotic agents with improved profiles and minimized side effects (Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Loza, Enguix, Villazón, Cadavid, & Demontis, 2000).
Chemical Analysis and Metabolism Studies
Analytical methods for determining the presence and concentration of related compounds in biological samples are critical for both pharmacokinetics and toxicology studies. Chavez-Eng, Constanzer, and Matuszewski (1997) developed a sensitive assay for a dopamine D4 receptor antagonist, showcasing the importance of accurate measurement techniques in drug development and evaluation (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-13-3-1-4-14(11-13)23-17(24)12-15(18(23)25)21-6-8-22(9-7-21)19(26)16-5-2-10-27-16/h1-5,10-11,15H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLMRCOIKCDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B4046274.png)
![3-[(3,4-Dimethoxybenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4046279.png)
![1'-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4046285.png)
![5-butyl-10-(3,4-dichlorophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4046287.png)
![7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B4046290.png)
![2-({[4-AMINO-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1-ETHANOL](/img/structure/B4046293.png)
![methyl [5-(2-anilino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4046304.png)
![ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4046330.png)
![2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B4046335.png)
![3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide](/img/structure/B4046338.png)

![{1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B4046345.png)

![ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4046360.png)
